molecular formula C14H17FN2O4S B2840391 6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride CAS No. 2249004-85-9

6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride

Cat. No.: B2840391
CAS No.: 2249004-85-9
M. Wt: 328.36
InChI Key: HMJALTQONFCIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride is a complex organic compound with a molecular formula of C14H17FN2O4S and a molecular weight of 328.36

Preparation Methods

One common method involves the use of thiols or disulfides in combination with potassium fluoride under mild and environmentally benign electrochemical conditions . This method avoids the use of toxic and unstable sulfonyl chlorides, making it a safer and more efficient approach.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl fluoride group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with active site residues.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar compounds to 6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride include other sulfonyl fluorides and pyridine derivatives. For example:

    Sulfonyl Fluorides: Compounds like methanesulfonyl fluoride and trifluoromethanesulfonyl fluoride share the sulfonyl fluoride group but differ in their overall structure and reactivity.

    Pyridine Derivatives: Compounds such as 2-chloropyridine and 4-nitropyridine have similar pyridine rings but different substituents, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

6-[[1-(5-ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4S/c1-3-10-4-6-13(21-10)12(9-20-2)17-14-7-5-11(8-16-14)22(15,18)19/h4-8,12H,3,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJALTQONFCIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(COC)NC2=NC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.